beta-Chamigrene

Description

Contextualization of Beta-Chamigrene as a Spirocyclic Sesquiterpene

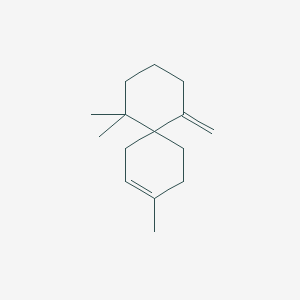

This compound is chemically classified as a sesquiterpene evitachem.comresearchgate.netcymitquimica.comcontaminantdb.cawikipedia.orglookchem.comnih.gov and specifically as a chamigrane sesquiterpenoid contaminantdb.cafoodb.canaturalproducts.net. Its defining structural characteristic is the spiro[5.5]undecane core evitachem.comresearchgate.netwikipedia.orglookchem.comnih.govnih.govrsc.orgacs.orgnih.govcaltech.edu. This spirocyclic system involves two rings joined at a single shared atom, a spiro junction, which in this compound features an all-carbon quaternary stereocenter evitachem.comwikipedia.orgrsc.orgacs.orgnih.govcaltech.edu. This spirocyclic nature, coupled with its bicyclic carbocyclic arrangement contaminantdb.canih.gov, contributes to its unique chemical properties.

Stereochemical Considerations: Natural Abundance of Enantiomeric Forms

This compound exhibits chirality, meaning it can exist as distinct stereoisomers, known as enantiomers cymitquimica.com. The most commonly encountered form in nature is (-)-beta-chamigrene (B103879), which is identified as the (6R)-enantiomer wikipedia.orgnih.govnmppdb.com.ng. This particular enantiomer serves as the parent compound for the broader chamigrene subclass wikipedia.orgnmppdb.com.ng. While (-)-beta-chamigrene is prevalent, its enantiomer, (+)-beta-chamigrene, also occurs naturally nih.govnmppdb.com.ng. The chamigrene carbon framework itself has been observed in nature in both enantiomeric series nih.gov, highlighting the intricate stereochemical diversity of these compounds. Advances in synthetic chemistry have enabled the development of enantioselective routes to access specific enantiomers, such as (+)-β-chamigrene acs.orgrsc.org.

Historical Overview of this compound Isolation and Characterization

The initial isolation and reporting of this compound date back to 1967, with contributions from Ito and colleagues researchgate.netnih.govmdpi.com. The following year, Otha and Hirose also documented its isolation researchgate.netnih.govmdpi.com. This compound and its related compounds have been predominantly isolated from marine organisms, particularly from various species of red algae belonging to the genus Laurencia and from sea hares that graze on these algae researchgate.netwikipedia.orglookchem.comfoodb.canih.govmdpi.comfao.org. Beyond these marine sources, this compound has also been identified in terrestrial plants, including Chamaecyparis taiwanensis rsc.org, Toona calantas, and Schisandra chinensis nih.gov. Furthermore, it has been found in certain liverworts, such as Marchantia polymorpha oup.comd-nb.info. The characterization of this compound has historically relied on spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy nih.govevitachem.com.

Significance of the Chamigrene Carbon Framework in Natural Products Research

The chamigrene carbon framework is a foundational structure for a substantial and continually expanding family of over one hundred sesquiterpene natural products evitachem.comnih.govrsc.orgnih.govcaltech.edu. Its characteristic spiro[5.5]undecane core, featuring an all-carbon quaternary stereocenter, presents a significant synthetic challenge, making it a compelling target for organic chemists researchgate.netacs.orgnih.govcaltech.edu. The biological activities associated with chamigrene derivatives, including antibiotic, cytotoxic, and anti-inflammatory properties, underscore their importance in natural products research evitachem.comnih.govrsc.orgnih.gov. Many of these potent activities are attributed to halogenated chamigrenes, which are frequently isolated from marine environments nih.govrsc.orgnih.govbc.edunih.gov. The ongoing development of efficient and general synthetic strategies, particularly enantioselective methodologies, for accessing the chamigrene family is a key area of research, driven by the potential therapeutic applications of these complex molecules researchgate.netacs.orgnih.govcaltech.edursc.orgmdpi.comnih.govresearchgate.net.

Structure

3D Structure

Propriétés

IUPAC Name |

5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNGPDPILFYWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2(CC1)C(=C)CCCC2(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Ecological Distribution of Beta Chamigrene

Terrestrial Botanical Sources

Beta-chamigrene has been identified in a wide array of terrestrial plants, from flowering plants and conifers to the more primitive bryophytes. Its presence in these botanicals is often associated with their characteristic aroma and potential ecological roles.

Angiosperms

This compound is a notable constituent of the essential oils of several flowering plants.

Aristolochia fordiana : The essential oil from the aerial parts of Aristolochia fordiana contains β-chamigrene as a major component, at a concentration of 17.0%. acgpubs.org

Schisandra chinensis : In the essential oil of Schisandra chinensis fruits, β-chamigrene is a key component, contributing to the approximately 75% of the oil composed of sesquiterpenes like ylangene, β-himachalene, and α-bergamotene. nih.govmdpi.com One study identified β-chamigrene at a concentration of 472.84 μg/g in the essential oil. mdpi.com

Meliaceae Family : Various members of the Meliaceae family, known for producing complex secondary metabolites, also synthesize β-chamigrene. For instance, it has been reported in the roots of Trichilia connaroides and the wood of Cedrela odorata. mdpi.comresearchgate.netresearchgate.net

Artemisia annua : The "Sanjeevani" variety of Artemisia annua has been found to contain β-chamigrene at 3.2% in its essential oil. tandfonline.com Another study on A. annua reported β-chamigrene concentrations ranging from 1.1% to 2.1%, with the maximum reached at a 20-minute distillation time. ashs.org Its presence was also noted in plants grown under specific light spectra. tandfonline.com

Valeriana rigida : The essential oil from the roots of Valeriana rigida has been shown to contain β-chamigrene. researchgate.netmdpi.com

Eryngium species : In the essential oil of Eryngium galioides, β-chamigrene was identified as a representative compound at 6.0%. researchgate.netcsic.es It has also been detected in other Eryngium species. researchgate.netscilit.comnih.gov

Bryophytes

This primitive group of non-vascular plants, which includes liverworts, is also a source of β-chamigrene.

Plagiochila rutilans var. moritziana : This liverwort has been reported to contain (-)-β-chamigrene. wikidata.orgnih.govvulcanchem.com

Scapania undulata : The essential oil of this liverwort is known to contain β-chamigrene as a minor component. wikidata.orgnih.govd-nb.infoclockss.orgcnjournals.com

Conifers

Certain conifers, particularly from the cypress family, have been identified as sources of β-chamigrene.

Cypress Species : While specific quantitative data is limited in the provided context, cypress species are generally noted as a source of this sesquiterpene.

Model Organisms

The well-studied model plant, Arabidopsis thaliana, has been shown to produce β-chamigrene, facilitating research into its biosynthesis.

Arabidopsis thaliana : The flowers of this plant emit a complex mixture of sesquiterpenes, including (+)-β-chamigrene. wikipedia.orgebi.ac.uk Studies have identified a β-chamigrene synthase enzyme responsible for its production, which also synthesizes (+)-α-barbatene and (+)-thujopsene. wikipedia.orgexpasy.orggenome.jp Headspace analysis of flowering stems has also detected β-chamigrene. nih.gov

Marine Biological Sources

The marine environment, particularly red algae, is a rich source of halogenated and non-halogenated chamigrene derivatives.

Rhodophyta (Red Algae of the Genus Laurencia spp.)

The genus Laurencia is renowned for its production of a diverse array of sesquiterpenoids, including various forms of chamigrenes. iomcworld.comresearchgate.net

Laurencia spp. : Species within this genus are known to produce 10-bromo-β-chamigrene and other related halogenated chamigranes. iomcworld.com The biosynthesis of these compounds is thought to involve the enzymatic addition of bromochloride to a bisabolonium ion before cyclization. nih.gov Some studies have also reported the isolation of β-chamigrene-type sesquiterpenes from Laurencia composita and other species. researchgate.netresearchgate.net

Marine Mollusks (e.g., Sea Hares, Aplysia dactylomela, as Bioaccumulators)

Sea hares, particularly the species Aplysia dactylomela, are well-known for accumulating secondary metabolites from their diet, which primarily consists of marine algae. researchgate.netresearchgate.net These mollusks graze on red algae of the genus Laurencia, which are prolific producers of halogenated terpenes, including various chamigrenes. mdpi.commdpi.com As a result, this compound and its brominated and chlorinated derivatives have been isolated from Aplysia dactylomela. mdpi.comresearchgate.net This bioaccumulation is not merely a passive process; the sea hare utilizes these sequestered compounds for its own defense against predators. researchgate.netresearchgate.net The presence of these compounds in the sea hare's tissues makes it unpalatable, showcasing a clear example of chemical defense acquired from its diet. researchgate.net The chemical profile of the sea hare often reflects the specific Laurencia species prevalent in its habitat, leading to geographical variations in the types of chamigrenes found in Aplysia dactylomela. mdpi.comresearchgate.net

Table 1: Occurrence of this compound and its Derivatives in Selected Organisms

| Organism | Compound Type | Specific Compounds Isolated |

| Laurencia species (Red Algae) | Halogenated Chamigrenes | Isorigidol (B1246757), (+)-3-(Z)-bromomethylidene-10β-bromo-β-chamigrene, (-)-3-(E)-bromomethylidene-10β-bromo-β-chamigrene, Pacifenol |

| Aplysia dactylomela (Sea Hare) | Chamigrenes (Bioaccumulated) | Dactylone, 10-epi-dactylone, 10-bromo-β-chamigren-2-ol |

| Endophytic Fungi (Alternaria alternata, Fusarium oxysporum) | Sesquiterpenes | This compound |

| Schisandra sphenanthera (Plant) | Sesquiterpenes | This compound |

Biosynthetic Origin in Specific Organisms

The biosynthesis of this compound, a sesquiterpene, follows the well-established mevalonate (B85504) pathway in fungi and a similar pathway in plants. beilstein-journals.org In fungi such as Alternaria alternata and Fusarium oxysporum, the process begins with the five-carbon precursors, dimethylallyl diphosphate (B83284) (DMAPP) and isopentenyl diphosphate (IPP). beilstein-journals.org The condensation of these units leads to the formation of farnesyl diphosphate (FPP), the universal precursor for sesquiterpenes. A specific terpene synthase then catalyzes the cyclization of FPP to form the characteristic spiro[5.5]undecane carbon skeleton of chamigrene.

In the case of marine red algae like Laurencia species, the biosynthesis also proceeds through FPP. However, these organisms possess a unique enzymatic machinery, including vanadium-dependent bromoperoxidases, that allows for the halogenation of the chamigrene skeleton, resulting in the diverse array of brominated and chlorinated derivatives. researchgate.net The sea hare Aplysia dactylomela does not synthesize these compounds itself but rather bioaccumulates them from its algal diet. researchgate.netresearchgate.net There is evidence to suggest that the sea hare may perform some biotransformations on the sequestered compounds. researchgate.net

Ecological Roles and Chemically Mediated Interactions

This compound and its derivatives play significant roles in the ecological interactions of the organisms that produce or accumulate them. In marine environments, the halogenated chamigrenes found in Laurencia algae and subsequently in Aplysia dactylomela serve as potent chemical defenses. researchgate.netiomcworld.com These compounds act as antifeedants, deterring grazing by herbivores and predation. researchgate.netiomcworld.com The unpalatability of Aplysia dactylomela to many predators is a direct consequence of the bioaccumulation of these defensive metabolites. researchgate.net

In terrestrial ecosystems, volatile sesquiterpenes like this compound, produced by endophytic fungi, can participate in complex microbe-plant and microbe-microbe interactions. beilstein-journals.org These fungal volatiles may contribute to the defense of the host plant against herbivores or pathogens. beilstein-journals.org For instance, some fungal volatiles are known to attract natural enemies of insect herbivores, a phenomenon known as indirect defense. beilstein-journals.org Furthermore, studies on the plant Schisandra sphenanthera have shown a correlation between the presence of certain endophytic fungi and the accumulation of this compound, suggesting a role for these microbes in the plant's chemical profile and, by extension, its ecological interactions. peerj.com The emission of this compound by plants can also be influenced by herbivory, indicating its involvement in plant defense signaling pathways. uliege.be

Biosynthetic Pathways and Genetic Regulation of Beta Chamigrene

Precursor Utilization: Farnesyl Pyrophosphate (FPP) as the Universal Building Block

The biosynthesis of all sesquiterpenes, including beta-chamigrene, originates from a single precursor molecule: farnesyl pyrophosphate (FPP). wikipedia.org FPP is a C15 isoprenoid diphosphate (B83284) that serves as a critical intermediate in the broader terpenoid biosynthetic pathway. plos.org Its formation is a result of the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon "building blocks" of all isoprenoids. plos.orgpnas.org The strategic location of FPP at a key branch point allows it to be channeled into the synthesis of a vast array of compounds, including sesquiterpenes, sterols, and carotenoids. wikipedia.org The availability and allocation of the FPP pool are, therefore, crucial regulatory points in determining the output of this compound and other related compounds.

Enzymatic Synthesis: this compound Synthase (EC 4.2.3.78)

The pivotal step in the formation of this compound is catalyzed by a specific enzyme known as this compound synthase.

This compound synthase (EC 4.2.3.78) is systematically named (2E,6E)-farnesyl-diphosphate lyase (cyclizing, (+)-β-chamigrene-forming). wikipedia.orgqmul.ac.uk This enzyme facilitates the conversion of the linear FPP molecule into the complex, cyclic structure of (+)-beta-chamigrene through an intricate cyclization reaction. qmul.ac.ukgenome.jp The proposed mechanism initiates with the ionization of the diphosphate group from FPP, leading to the formation of a farnesyl cation. This is followed by an allylic rearrangement to generate nerolidyl diphosphate (NPP). google.com Subsequent intramolecular cyclization events, guided by the enzyme's active site, result in the characteristic spiro[5.5]undecane carbon skeleton of chamigrene. nih.govresearchgate.net

This compound synthase has been identified and characterized in various organisms, with notable research conducted on the model plant Arabidopsis thaliana. wikipedia.org In A. thaliana, the recombinant enzyme exhibits multi-product specificity, producing not only (+)-beta-chamigrene but also other sesquiterpenes. expasy.org Specifically, the product profile of the recombinant enzyme from A. thaliana consists of approximately 9.9% (+)-beta-chamigrene, along with 27.3% (+)-alpha-barbatene and 17.8% (+)-thujopsene, in addition to trace amounts of other sesquiterpenoids. qmul.ac.ukgenome.jpexpasy.org This demonstrates that a single enzyme can give rise to a variety of structurally distinct products from the same FPP precursor.

This compound synthase belongs to the broader family of terpene synthases (TPSs), which are responsible for the vast diversity of terpenoid structures found in nature. plos.org Often, these enzymes share significant sequence homology and conserved structural motifs, particularly in their active sites. plos.org The multi-product nature of the A. thaliana this compound synthase highlights a common characteristic among sesquiterpene synthases, where subtle changes in the enzyme's active site can lead to different cyclization cascades and, consequently, different end products. For instance, the same enzyme that produces this compound also synthesizes alpha-barbatene and thujopsene (B1203592), and is therefore also classified under EC 4.2.3.69 ((+)-alpha-barbatene synthase) and EC 4.2.3.79 (thujopsene synthase). qmul.ac.ukgenome.jp

Enzyme Distribution and Specificity (e.g., in Arabidopsis thaliana)

Upstream Isoprenoid Pathways: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The biosynthesis of the fundamental C5 precursors, IPP and DMAPP, occurs through two distinct and compartmentalized pathways in higher plants: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. pnas.orgunivie.ac.at

The MVA pathway , located in the cytosol, has traditionally been associated with the production of sesquiterpenes, sterols, and ubiquinones. pnas.orgnih.gov

The MEP pathway , situated in the plastids, is primarily responsible for the synthesis of monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls (B1240455) and plastoquinone. pnas.orgnih.gov

While this compartmentalization suggests a clear division of labor, research has revealed a degree of "crosstalk" between the two pathways. nih.gov Studies in various plants, such as Stevia rebaudiana, have shown that both the MVA and MEP pathways can contribute to the biosynthesis of sesquiterpenes. acs.orgnih.gov In some cases, there is evidence for the transport of isoprenoid precursors derived from the MEP pathway from the plastids to the cytosol, where sesquiterpene synthesis occurs. acs.orgnih.gov This interplay between the MVA and MEP pathways adds another layer of complexity to the regulation of this compound biosynthesis.

Genetic Basis of Biosynthesis

The production of this compound is ultimately controlled at the genetic level. The gene encoding this compound synthase is a key determinant of an organism's capacity to synthesize this compound. In Arabidopsis thaliana, the gene responsible for the production of this compound, along with alpha-barbatene and thujopsene, is identified as At5g44630. genome.jp This gene is part of a larger family of terpene synthase genes, and its expression is often regulated by developmental cues and environmental stimuli. The discovery and characterization of such genes are fundamental to understanding the evolution of metabolic diversity in plants and offer opportunities for metabolic engineering to enhance the production of specific terpenoids.

Data Tables

Table 1: Product Profile of Recombinant this compound Synthase from Arabidopsis thaliana

| Product | Percentage of Total Products |

| (+)-alpha-barbatene | 27.3% |

| (+)-thujopsene | 17.8% |

| (+)-beta-chamigrene | 9.9% |

| Other Sesquiterpenoids | Traces |

Source: qmul.ac.ukgenome.jpexpasy.org

Table 2: Genes Involved in this compound Biosynthesis

| Gene | Organism | Function | KEGG Orthology |

| At5g44630 | Arabidopsis thaliana | (+)-alpha-barbatene/beta-chamigrene/thujopsene synthase | K15799 |

Source: genome.jp

Identification of Sesquiterpene Synthase Genes (e.g., A0064 in Steccherinum ochraceum)

A pivotal breakthrough in understanding this compound biosynthesis was the identification of specific sesquiterpene synthase (STS) genes. These genes encode the enzymes that catalyze the cyclization of the precursor molecule, farnesyl pyrophosphate (FPP), into the characteristic spiro[5.5]undecane skeleton of chamigranes.

In the wood-decaying fungus Steccherinum ochraceum, a putative sesquiterpene synthase gene, designated as A0064, was discovered through genome mining. researchgate.netresearchgate.net Heterologous expression of this gene in Aspergillus oryzae revealed its capability to produce a variety of sesquiterpenes. nih.gov Subsequent functional characterization confirmed that the enzyme encoded by A0064 is indeed responsible for the biosynthesis of this compound, which serves as the sesquiterpene skeleton for other secondary metabolites produced by the fungus, such as steperoxide A. nih.gov

Further genomic analysis of S. ochraceum HFG119 led to the discovery of a total of six putative sesquiterpene synthases, including A0064, highlighting the rich and diverse metabolic potential of this organism. researchgate.netresearchgate.net The identification of A0064 as a key this compound synthase provides a crucial molecular tool for further investigation and potential biotechnological applications.

Application of Genome Editing Technologies (e.g., CRISPR/Cas9) in Biosynthesis Studies

The advent of precise genome editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the study of biosynthetic pathways. This powerful tool allows for targeted gene knockout, enabling researchers to definitively establish the function of specific genes in the production of secondary metabolites.

In the context of this compound biosynthesis, the CRISPR/Cas9 system was effectively employed to elucidate the function of the A0064 gene in Steccherinum ochraceum. nih.gov By creating a knockout mutant strain, S. ochraceum (∆A0064), researchers observed the complete cessation of steperoxide A production. nih.gov This finding provided conclusive evidence that A0064 is the sole enzyme responsible for the synthesis of the this compound skeleton required for steperoxide A formation in this fungus. nih.gov

Beyond S. ochraceum, CRISPR-mediated gene disruption has also been utilized in studies of sesquiterpene biosynthesis in other organisms. For instance, in the liverwort Marchantia polymorpha, CRISPR was used to disrupt the ABCG1 transporter gene, which resulted in a significant decrease in the levels of various sesquiterpenes, including this compound. researchgate.net While not directly targeting the synthase gene, this study demonstrates the utility of CRISPR in dissecting the broader molecular machinery involved in sesquiterpene metabolism and accumulation. These applications underscore the indispensable role of CRISPR/Cas9 in validating gene function and unraveling complex biosynthetic networks.

Factors Influencing Biosynthetic Production

The production of this compound is not static but is dynamically influenced by a variety of internal and external factors. Environmental cues can trigger or suppress its biosynthesis, and metabolic engineering strategies can be employed to enhance its yield in controlled systems.

Impact of Environmental Stimuli (e.g., Light Spectra, Stress Conditions)

Environmental conditions play a crucial role in modulating the biosynthesis of secondary metabolites, including this compound, in plants and fungi. These stimuli can act as signals that regulate the expression of biosynthetic genes and the subsequent accumulation of the final products.

Light Spectra: Different wavelengths of light have been shown to have a significant impact on terpenoid biosynthesis. In a study on Artemisia annua, plants exposed to a white light spectrum (445, 554 nm) showed a strong correlation between the expression of terpenoid-related proteins and the production of this compound. wikipedia.org This suggests that specific light conditions can enhance the metabolic flux towards this compound synthesis.

Stress Conditions: Abiotic and biotic stresses are well-known triggers for the production of specialized metabolites as a defense mechanism. In the New Zealand native plant Leptospermum scoparium, volatile emissions, including this compound, were found to be influenced by seasonal changes and the presence of invasive plant species. researchgate.net Herbivore damage, a form of biotic stress, also affected the volatile profile, indicating a role for this compound in ecological interactions. researchgate.net Furthermore, a study on Brickellia veronicifolia revealed a correlation between the levels of certain volatiles, including this compound, and environmental factors such as maximum temperature and soil pH. researchgate.net The presence of specific endophytic fungi has also been shown to influence the accumulation of this compound in Schisandra sphenanthera, with some fungal genera exhibiting a negative correlation with its production while others showed a positive one. nih.gov

These findings highlight the complex interplay between the environment and the biosynthetic machinery of organisms, where this compound production is part of a dynamic response to external cues.

Metabolic Flux Engineering in Synthetic Microbial Consortia

To overcome the limitations of natural production, researchers have turned to metabolic engineering and synthetic biology to create microbial cell factories for the high-level production of valuable compounds like this compound. A key strategy in this field is the use of synthetic microbial consortia, where different engineered strains work together to convert a substrate into a target molecule.

In a notable example, a synthetic consortium of two engineered Escherichia coli strains was developed for the comprehensive conversion of algae biomass into terpenes, including this compound. nih.gov One strain was engineered to break down algal carbohydrates, while the other was optimized to utilize the protein fraction. To enhance this compound production, metabolic flux was directed towards the mevalonate pathway, which provides the precursor FPP.

A specific chamigrene synthase, TPS-322581, was used as the terminal enzyme to convert FPP into this compound. nih.gov The study explored various strategies to optimize the metabolic flux, including the use of different promoters to control the expression levels of the mevalonate pathway enzymes. It was found that minimizing the accumulation of the intermediate mevalonate was crucial for maximizing terpene production. The highest yields were achieved under reduced IPTG induction levels and a lower induction temperature. nih.gov

The ratio of the two engineered E. coli strains in the consortium was also found to be a critical parameter. A specific ratio of the carbohydrate-utilizing strain to the protein-utilizing strain led to the highest concentration of sesquiterpenes, with chamigrene being a major product. nih.gov This work demonstrates the power of metabolic flux engineering and synthetic microbial consortia to create efficient and sustainable systems for the production of this compound from renewable feedstocks.

Data Tables

Table 1: Identified Sesquiterpene Synthase Gene for this compound Biosynthesis

| Gene ID | Organism | Method of Identification | Confirmed Product | Reference |

| A0064 | Steccherinum ochraceum | Genome Mining & Heterologous Expression | This compound | researchgate.netresearchgate.netnih.gov |

Table 2: Application of CRISPR/Cas9 in this compound Related Studies

| Target Gene | Organism | Outcome of Gene Disruption | Significance | Reference |

| A0064 | Steccherinum ochraceum | Abolished production of steperoxide A | Confirmed A0064 as the synthase for the this compound skeleton of steperoxide A | nih.gov |

| ABCG1 | Marchantia polymorpha | Reduced levels of sesquiterpenes, including this compound | Implicated the transporter in sesquiterpene accumulation | researchgate.net |

Table 3: Environmental Factors Influencing this compound Production

| Factor | Organism | Observed Effect | Reference |

| White Light Spectrum | Artemisia annua | Positive correlation with this compound production | wikipedia.org |

| Seasonal Variation | Leptospermum scoparium | Altered volatile emissions, including this compound | researchgate.net |

| Presence of Invasive Species | Leptospermum scoparium | Influenced this compound emission levels | researchgate.net |

| Maximum Temperature | Brickellia veronicifolia | Correlated with variations in this compound levels | researchgate.net |

| Soil pH | Brickellia veronicifolia | Correlated with variations in this compound levels | researchgate.net |

| Endophytic Fungi | Schisandra sphenanthera | Positive or negative correlation depending on the fungal genera | nih.gov |

Table 4: Metabolic Engineering for this compound Production in a Synthetic Microbial Consortium

| Engineered System | Chassis Organism | Key Engineering Strategies | Key Findings | Reference |

| Synthetic Microbial Consortium | Escherichia coli | - Division of labor for utilizing algal biomass (carbohydrates and proteins)- Overexpression of mevalonate pathway- Use of chamigrene synthase TPS-322581- Optimization of enzyme expression and culture conditions | - Maximized terpene production by minimizing mevalonate accumulation- Optimal ratio of engineered strains enhanced yield- Chamigrene was a major sesquiterpene product | nih.gov |

Advanced Methodologies for Isolation and Structural Elucidation

Spectroscopic Characterization

Mass Spectrometry (MS)

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of compounds like beta-chamigrene. It operates by ionizing molecules and separating these ions based on their mass-to-charge ratio, providing crucial information about the molecular weight and fragmentation patterns. High-resolution MS (HRMS) allows for the determination of accurate molecular formulas, which is essential for identifying unknown compounds or confirming known ones mdpi.comnih.gov. For this compound (C₁₅H₂₄), HRMS can confirm its monoisotopic mass of approximately 204.188 Da contaminantdb.ca.

Tandem mass spectrometry (MS/MS) further enhances structural analysis by fragmenting selected ions, generating characteristic fragment ions that reveal structural subunits and connectivity. These fragmentation patterns, often arising from cleavages such as allylic bond scissions, are highly informative for sesquiterpenes like this compound d-nb.info. Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used to assess the purity of this compound samples and to identify it within complex mixtures nih.gov.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides complementary information about the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavelengths, characteristic vibrational modes of chemical bonds can be identified. For this compound, IR spectroscopy has revealed characteristic absorption bands indicative of its structure.

Table 1: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Bond Type | Source |

| 3074 | C-H stretch (alkene) | nih.govresearchgate.net |

| 2956, 2928 | C-H stretch (alkane) | nih.govresearchgate.net |

| 1638 | C=C stretch (alkene) | nih.govresearchgate.net |

| 1454 | C-H bend (alkane) | nih.govresearchgate.net |

These absorptions confirm the presence of alkene functionalities and saturated hydrocarbon portions within the molecule, consistent with its sesquiterpene nature.

X-ray Crystallography for Derivative Structural Confirmation and Revision

While direct X-ray crystallography of this compound itself can be challenging if suitable crystals are not readily obtained, the technique is invaluable for unequivocally confirming the structures of synthesized derivatives or for resolving ambiguities in proposed structures of related natural products. X-ray crystallography provides a three-dimensional atomic map of a molecule, offering definitive proof of connectivity and stereochemistry iomcworld.comnih.gov. In the context of chamigrenes, X-ray crystallography has been instrumental in confirming the structures of halogenated derivatives and has, in some instances, revealed the need for structural revisions of previously proposed compounds iomcworld.comnih.govacs.org. This technique is particularly crucial for establishing absolute configurations, which are vital for understanding biological activity.

Analytical Challenges in this compound Research

The accurate analysis of this compound, especially in complex matrices or dynamic environments, presents several significant challenges.

Quantification and Recovery in Environmental Samples

Quantifying this compound in environmental samples, such as atmospheric aerosols or complex biological matrices, is complicated by its potential for adsorptive and reactive losses during sampling and analysis. Studies investigating volatile organic compounds (VOCs) in dynamic chamber systems have highlighted that sesquiterpenes, including this compound, can experience substantial losses. These losses are influenced by factors such as concentration, temperature, and the presence of reactive species like ozone copernicus.orgcopernicus.orgcopernicus.orgresearchgate.netresearchgate.net.

For instance, research indicates that at high concentrations, the recovery of this compound can range from 74% to 84% in dynamic chamber experiments copernicus.orgcopernicus.org. However, at lower concentrations and temperatures, recoveries can be significantly lower, underscoring the need for careful calibration and loss correction strategies. The use of deuterated surrogates has been proposed as a method to trace and correct for these losses, improving the accuracy of emission rate measurements researchgate.net.

Minimizing Adsorptive and Reactive Losses in Dynamic Systems

Minimizing adsorptive and reactive losses is critical for obtaining reliable quantitative data for this compound. Adsorptive losses occur when the compound adheres to surfaces within sampling apparatus or analytical instruments. These losses are often concentration and temperature-dependent, with species-specific variations copernicus.orgcopernicus.orgcopernicus.orgresearchgate.netresearchgate.net. To mitigate these effects, researchers employ inert materials for sampling and storage, and optimize analytical parameters.

Reactive losses, particularly with atmospheric oxidants like ozone, pose another significant challenge. Sesquiterpenes are generally more reactive than monoterpenes, and this compound is known to be susceptible to degradation in the presence of ozone copernicus.orgcopernicus.orgresearchgate.netresearchgate.net. Studies have shown that recoveries of reactive sesquiterpenes can drop sharply with increasing ozone levels. Therefore, conducting analyses in ozone-free environments or implementing effective loss correction methods, such as using deuterated internal standards that mimic the behavior of this compound, is essential for accurate measurements researchgate.netresearchgate.net.

Compound List:

β-Chamigrene

α-pinene-d3

β-caryophyllene-d2

α-pinene

β-pinene

1,8-cineole

β-myrcene

α-phellandrene

γ-terpinene

longicyclene

α-copaene

α-longipinene

α-gurjunene

α-humulene

β-caryophyllene

selina-4,7-diene

eremophila-1(10),7-diene

hinesene

cuparene

α-chamigrene

(E)-γ-bisabolene

γ-cuprenene

bicyclohumulenone

viscida-4,9,14-triene

viscida-4,11(18)-diene

cyclosativene

α-ylangene

δ-cadinene

7-epi-α-eudesmol

(-)-elatol

(-)-α-bromochamigrene

(-)-ent-β-bromochamigrene

(−)-dactylone

(+)-aplydactone

β-bromochamigrene

5-acetoxy-2,10-dibromo-3-chloro-7,8-epoxy-α-chamigrene

spirolaurenone

10-bromo-α-chamigrene

2,10-dibromo-3-chloro-β-chamigrene

nidificene

(-)-(10R)-obtusane

(9S)-2-bromo-3-chloro-

6,9-epoxybisabola-7(14),10-diene

(9R)-2-bromo-3-chloro-6,9-epoxybisabola-7(14),10-diene

prepacifenol

cycloelatanene A

cycloelatanene B

β-acoradiene

β-bazzanene

γ-curcumene

ledene

fusicocca-3,5-diene

3α-acetoxybicyclogermacrene

(+)-maalian-5-ol

plagiochilide

δ-elemene

β-bourbonene

γ-cadinene

β-sesquiphellandrene

β-cubebene

β-elemene

α-bulnesene

trans-Cadina-1,4-diene

Chemical Synthesis and Derivatization Strategies

Retrosynthetic Analyses and Strategic Approaches

A common retrosynthetic approach to beta-chamigrene (1) involves disconnecting the molecule at the exocyclic double bond to reveal a spirocyclic ketone (2). researchgate.netnih.govmdpi.com This key intermediate is envisioned to be accessible through a Diels-Alder reaction between a cyclic enone and a suitable diene, or via a Claisen rearrangement of a bicyclic precursor. researchgate.netnih.govmdpi.com The challenge then lies in the efficient construction of the precursor cyclic enone, often starting from commercially available acyclic ketones. researchgate.netnih.govmdpi.com

Another strategy focuses on the formation of the spirocyclic core through an alkylation of a dibromo olefin with a β-ketoester, followed by cyclization. uni-oldenburg.de However, this approach has encountered difficulties in achieving the desired spirocyclic precursor. uni-oldenburg.de Alternative routes have explored Michael additions and Robinson annulations to construct key intermediates, though these have also faced challenges in subsequent transformations. uni-oldenburg.de

A notable retrosynthetic plan for the enantioselective synthesis of brominated chamigrenes, including derivatives of this compound, involves a stereospecific bromopolyene cyclization as a key step. researchgate.netumich.edu This strategy aims to generate the spirocyclic core with control over the absolute stereochemistry.

Total Synthesis of Racemic this compound

The total synthesis of racemic this compound has been accomplished through various routes, often focusing on efficient ways to construct the spiro[5.5]undecane skeleton and its quaternary carbons. researchgate.netnih.govmdpi.com

The Diels-Alder reaction has proven to be a powerful tool in the synthesis of this compound. researchgate.netmdpi.com A key transformation involves the reaction of 3,3-dimethyl-2-methylenecyclohexanone with isoprene. researchgate.netmdpi.com The use of a Lewis acid catalyst, such as dimethylaluminum chloride, has been shown to be effective, affording the desired spiro ketone in high yield. researchgate.netnih.govmdpi.com This cycloaddition can also be promoted by microwave heating, although with potentially lower yields compared to the catalyzed reaction at room temperature. researchgate.netnih.gov

Some synthetic strategies have also considered a hetero-Diels-Alder reaction as a potential route to the spirocyclic core, followed by a Claisen rearrangement. researchgate.netnih.govmdpi.com

Once the key spirocyclic ketone intermediate is obtained, the final step in many total syntheses of this compound is an olefination reaction to introduce the exocyclic methylene (B1212753) group. researchgate.netmdpi.com The Wittig reaction is a commonly employed method for this transformation. researchgate.netmdpi.com However, the efficiency of this reaction can vary, with some reports indicating moderate to good yields. researchgate.netnih.gov

In an effort to improve yields and reaction conditions, other olefination methods have been explored, including the Peterson and Petasis olefinations. researchgate.netmdpi.com However, these alternatives have not consistently resulted in improved outcomes. researchgate.net A protocol using CH2Cl2 as a methylene donor promoted by a Mg/TiCl4/THF system has also been investigated. researchgate.net

A primary challenge in the synthesis of this compound is the construction of the two quaternary carbon centers, one of which is a spirocyclic center. researchgate.netnih.gov The Diels-Alder approach effectively establishes both quaternary centers in a single step. researchgate.netnih.govmdpi.com Other strategies have utilized alkylation reactions to create these congested centers. For instance, the alkylation of a β-ketoester with a dibromo olefin was proposed to form the spirocyclic system, though this proved challenging. uni-oldenburg.de Another approach involved the deprotonation of a Robinson annulation product followed by treatment with prenyl bromide to install a quaternary center. uni-oldenburg.de

Efforts to optimize the synthesis of this compound have included the exploration of microwave heating to accelerate reactions. researchgate.netnih.gov While microwave irradiation was investigated for the key Diels-Alder reaction, it resulted in a lower yield compared to the Lewis acid-catalyzed reaction at room temperature. researchgate.netnih.gov Attempts to use microwave heating to reduce the reaction time of the Wittig olefination were also made, but did not lead to improved yields. researchgate.net

Construction of Quaternary Carbon Centers

Enantioselective Synthesis of this compound and its Stereoisomers

The development of enantioselective syntheses of this compound and its stereoisomers has been a significant area of research, aiming to provide access to specific, biologically active enantiomers.

A general strategy for the enantioselective synthesis of brominated chamigrenes, which can be precursors to various chamigrene stereoisomers, has been developed. researchgate.netumich.edunih.gov This approach utilizes a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. researchgate.netumich.edu This method has been successfully applied to the synthesis of (−)-α- and (−)-ent-β-bromochamigrene. researchgate.netumich.edu

Another powerful approach involves a catalytic asymmetric Diels-Alder reaction of exo-enones with dienes. acs.org By employing strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts, spirocyclanes with highly congested quaternary stereogenic spirocenters can be obtained with high enantioselectivity. acs.org This methodology has been used for the first catalytic enantioselective synthesis of (+)-β-chamigrene. acs.org The resulting enantiopure spirocyclic ketone can be readily converted to (+)-β-chamigrene via a Wittig methylenation. acs.org

The Stoltz group has also developed an enantioselective route to the chamigrene family through a palladium-catalyzed asymmetric decarboxylative allylic alkylation of a vinylogous ester. nih.gov This key step establishes the all-carbon quaternary stereocenter with high enantioselectivity. nih.gov The resulting product can then be subjected to a ring-closing metathesis to form the spirocyclic core of the chamigrene skeleton. nih.govnih.gov

Chiral Catalyst Development

The enantioselective synthesis of β-chamigrene and its analogues relies heavily on the development of potent chiral catalysts that can control stereochemistry. A significant breakthrough has been the application of catalytic asymmetric Diels-Alder reactions to form the spirocyclic core. acs.orgresearchgate.net Researchers have disclosed a general and effective enantioselective Diels-Alder reaction between exo-enones and dienes, catalyzed by strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts. acs.orgresearchgate.netresearchgate.net These catalysts create a chiral pocket that effectively controls the stereo- and regioselectivity of the cycloaddition, leading to products with highly congested quaternary stereogenic spirocenters. acs.orgresearchgate.netcatalysis.blog

Initial screenings showed that conventional chiral Brønsted acids like chiral phosphoric acid (CPA) and disulfonimide (DSI) were largely inactive for the reaction between challenging substrates such as (E)-ethylidene cyclohexanone (B45756) and myrcene. acs.org However, the use of highly confined imidodiphosphorimidate (IDPi) catalysts proved successful. acs.orgresearchgate.net Fine-tuning of the catalyst structure, specifically the substituents on the catalyst backbone, was crucial for achieving high enantioselectivity. acs.org For instance, lowering the reaction temperature to -60 °C with a specific pentafluorobenzene-substituted IDPi catalyst increased the enantiomeric ratio to 96:4. acs.org This methodology provided an enantioselective route to (+)-β-chamigrene via a simple Wittig methylenation of the resulting enantiopure spiro-ketone. acs.orgresearchgate.net

Another key strategy for establishing the all-carbon quaternary stereocenter is the enantioselective decarboxylative allylation reaction. caltech.edufigshare.comnih.gov This palladium-catalyzed reaction has been successfully applied to vinylogous esters, generating the enantioenriched quaternary carbon center crucial for the chamigrene skeleton. nih.gov

Table 1: Performance of Chiral Catalysts in Asymmetric Diels-Alder Reaction for Chamigrene Precursor Synthesis acs.org

| Catalyst Type | Substituent (Ar) | Temperature (°C) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Imidodiphosphate (IDP) | - | -20 | Inactive |

| Imidodiphosphorimidate (IDPi) | 4-SF₅-C₆H₄ | -20 | Promising Selectivity |

| Imidodiphosphorimidate (IDPi) | C₆F₅ (inner core) | -20 | 94.5:5.5 |

This table is generated based on data reported in the synthesis of a key precursor for (+)-β-chamigrene.

Biomimetic Cyclization Approaches (e.g., Bromonium-Induced Polyene Cyclization)

The biosynthesis of many halogenated marine natural products, including chamigrenes, is thought to involve a bromonium ion-induced cyclization of an acyclic terpene precursor. udel.eduiupac.org This has inspired chemists to develop biomimetic syntheses that mimic this process. acs.orgorgsyn.orgorgsyn.org These strategies often employ a highly electrophilic bromonium ion source to initiate a polyene cyclization cascade, forming the characteristic spirocyclic skeleton. orgsyn.orgorgsyn.org

One such reagent is BDSB (Et₂SBr·SbCl₅Br), a novel bromonium source that has been successfully used in the biomimetic synthesis of bromo-chamigrenes. acs.orgorgsyn.orgorgsyn.org For example, a biomimetic approach utilizing BDSB was employed in a key transformation to build the skeleton of (±)-dactylone, a bromo-chamigrene. orgsyn.orgorgsyn.org This key step not only achieved the desired polyene cyclization but also resulted in a second regio- and stereoselective α-bromination of a ketone in the structure. orgsyn.orgorgsyn.org

Similarly, the synthesis of 10-bromo-α-chamigrene was achieved from geranyl acetone (B3395972) through a bromonium ion-initiated cyclization. iupac.orgresearchgate.net While these biomimetic reactions can be powerful, they have sometimes suffered from low yields and a lack of specificity, unlike the precise enzymatic reactions in nature. udel.edu The development of new reagents and conditions, such as using N-bromosuccinimide (NBS) in hexafluoroisopropanol (HFIP), continues to improve the efficiency of these biomimetic cyclizations. orgsyn.org A general strategy for accessing brominated chamigrene sesquiterpenes involves a stereospecific bromopolyene cyclization that is initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. researchgate.net

Stereospecific Transformations of Enantiomerically Enriched Precursors

A powerful approach to chiral chamigrenes involves the synthesis of an enantiomerically enriched building block, which is then converted through a series of stereospecific reactions into the final target molecule. nih.govnih.gov This strategy leverages a single, highly selective reaction to set the key stereocenters, which are then carried through the rest of the synthesis.

For instance, the enantiopure spiro-ketone generated from the asymmetric Diels-Alder reaction serves as a versatile precursor. acs.org This ketone was transformed into (+)-β-chamigrene in 94% yield via a Wittig methylenation. acs.orgresearchgate.net This demonstrates a highly efficient and stereospecific conversion.

Synthetic Routes to Halogenated Chamigrenes and Analogues

The chamigrene family includes a large number of halogenated derivatives, primarily isolated from marine sources like red algae. udel.edu Consequently, significant effort has been dedicated to developing synthetic routes that can introduce halogen atoms with precision. acs.orgcaltech.eduresearchgate.net

A general strategy for accessing brominated chamigrenes involves a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. researchgate.net This approach has enabled the enantioselective synthesis of compounds like (−)-α- and (−)-ent-β-bromochamigrene. researchgate.net The total synthesis of elatol, a prominent halogenated chamigrene, was achieved through a route featuring an enantioselective decarboxylative allylation and a ring-closing olefin metathesis to form the spirocyclic core and the chlorinated olefin. caltech.edufigshare.comnih.gov

Regio- and Stereoselective Halogenation Reactions

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of halogen atoms is a critical challenge in the synthesis of halogenated chamigrenes. nih.govnih.govnumberanalytics.com Chemists have developed several methods to address this. grantome.comnih.gov

In some biomimetic routes, halogenation can occur concurrently with cyclization. During the synthesis of a dactylone precursor using BDSB, a regio- and stereoselective α-bromination of a ketone occurred in addition to the main cyclization event. orgsyn.org This demonstrates how a single reagent can perform multiple selective transformations in one step. The development of catalyst-controlled enantioselective dihalogenation and halofunctionalization reactions is an active area of research, aiming to provide a general and predictable platform for preparing chiral halogenated molecules. grantome.com

Strategies for stereocontrolled halogenation often rely on well-understood stereospecific reactions. nih.gov These include the S_N2 opening of epoxides with halide ions, where the stereochemistry of the starting epoxide dictates the outcome. Another common method is the diastereoselective halogenation of alkenes, where the geometry of the double bond (E- or Z-) can influence the stereochemistry of the resulting dihalide. nih.gov

Photoinduced Chemical Transformations (e.g., [2+2] Cycloaddition)

Photoinduced cycloadditions, particularly the [2+2] cycloaddition, are powerful reactions for constructing strained four-membered rings, which can serve as versatile intermediates in organic synthesis. researchgate.net This reaction, often called the Paterno-Büchi reaction when involving a carbonyl group, can be used to build complex molecular frameworks. mdpi.com The high regio- and stereoselectivity observed in many cases makes it an attractive tool for natural product synthesis. researchgate.net

The mechanism of thermal and photoinduced [2+2] cycloadditions often involves a single-electron-transfer (SET) process. beilstein-journals.org While direct application of [2+2] photocycloaddition as a key step in published syntheses of the β-chamigrene core is not prominent, its principles are highly relevant for creating structurally diverse analogues. The strategy allows for the combination of two unsaturated components to rapidly build molecular complexity. rsc.orgnih.gov For example, photoinduced intramolecular cycloadditions in dienes have been used to generate bicyclic systems. acs.org The resulting cyclobutane (B1203170) ring can then be subjected to facile ring-expansion or fragmentation reactions to access larger ring systems. researchgate.net This potential to build complex, polycyclic scaffolds makes photoinduced transformations a valuable, albeit underexplored, tool for the synthesis of structurally modified chamigrene derivatives. grantome.comnih.gov

Synthesis of Structurally Modified this compound Derivatives

A hallmark of an efficient synthetic strategy is its ability to generate not just a single target but also a variety of related structures. The modular nature of modern synthetic routes to β-chamigrene allows for the creation of numerous structurally modified derivatives. acs.org

The enantiopure ketone precursor from the asymmetric Diels-Alder strategy proved to be a versatile branching point. acs.org Besides its conversion to (+)-β-chamigrene, it was also used to synthesize (+)-α-chamigrene and (+)-laurencenone C. The synthesis of (+)-α-chamigrene (ent-4a) was achieved in a two-step sequence from the ketone by first converting it to an enol triflate and then performing an iron cross-coupling reaction. acs.orgresearchgate.net To access (+)-laurencenone C, the ketone was transformed into a silyl (B83357) enol ether, which was then directly oxidized with Pd(OAc)₂ to introduce the new double bond. acs.orgresearchgate.net This showcases how different functionalities can be installed from a common intermediate to produce diverse members of the chamigrene family.

Biological Activities and Mechanistic Investigations

Cytotoxic Effects on Cancer Cell Lines (in vitro studies)

Impact on Murine Lymphocytic Leukemia (P-388) Cells

Beta-chamigrene derivatives have shown significant cytotoxic effects against the P-388 murine lymphocytic leukemia cell line. Studies indicate that this compound-type sesquiterpenoids exhibit potent cytotoxicity, with reported IC50 values as low as 1.0 μg/mL against P-388 cells thieme-connect.com. These findings suggest that this compound and its related compounds possess anticancer properties, warranting further investigation into their mechanisms of action against leukemia. The P-388 cell line, derived from a spontaneous lymphocytic leukemia in DBA/2 mice, is a widely used model in cancer research for evaluating the efficacy of anti-cancer agents cytion.comaccegen.com. Previous research on other sesquiterpene lactones has also demonstrated their cytotoxic effects on P-388 cells by inhibiting nucleic acid and protein synthesis nih.govnih.gov.

Anti-inflammatory Potential in Experimental Models

This compound and its derivatives have been explored for their anti-inflammatory potential in various experimental models. While specific studies detailing this compound's direct impact on common anti-inflammatory models like carrageenan-induced paw edema are not extensively detailed in the provided search results, related chamigrene compounds have shown promise. For instance, compounds isolated from Laurencia species, which often contain chamigrene derivatives, have been investigated for their ability to modulate inflammatory pathways. One study noted that certain chamigrene compounds could inhibit tau aggregation, a process implicated in neuroinflammation nih.gov. Furthermore, essential oils containing this compound have been evaluated for their anti-inflammatory effects, with some showing significant inhibition of inflammatory mediators in cellular assays nih.govresearchgate.netscielo.brglobalresearchonline.net.

Antioxidant Activity in Cell-Free Assays

The antioxidant capacity of this compound has been investigated using cell-free assays, which measure the ability of a compound to scavenge free radicals. Studies have employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to quantify antioxidant potential nih.govacgpubs.orgcabidigitallibrary.orgmdpi.comresearchgate.netresearchgate.net. While direct quantitative data for this compound in these specific assays are not explicitly detailed in the provided snippets, related sesquiterpenes and plant extracts containing this compound have demonstrated antioxidant properties. For example, a study on Ophionereis reticulata reported that brittle star samples containing chamigrene sesquiterpenes exhibited significantly higher antioxidant activity compared to controls researchgate.net. Additionally, certain plant extracts containing this compound have shown DPPH and ABTS radical scavenging activity researchgate.net.

Other Reported Biological Activities of Chamigrene Derivatives

Chamigrene derivatives, including those closely related to this compound, have been reported to possess a variety of other biological activities.

Antileishmanial Activity

Several chamigrene derivatives have demonstrated antileishmanial activity against Leishmania species. Compounds 4 and 6, identified as this compound derivatives, showed activity against Leishmania amazonensis promastigotes and amastigotes, with IC50 values reported in the range of 3.9-9.7 μg/mL thieme-connect.com. Elatol, another chamigrene-related compound, also exhibited potent antiproliferative activity against Leishmania amazonensis iomcworld.comiomcworld.com.

Anthelmintic Activity

Chamigrene derivatives have been investigated for their anthelmintic properties, specifically against parasitic worms. Compounds isolated from the red alga Laurencia scoparia, including several beta-chamigrenes such as isorigidol (B1246757), (+)-3-(Z)-bromomethylidene-10β-bromo-β-chamigrene, and (−)-3-(E)-bromomethylidene-10β-bromo-β-chamigrene, were tested for their in vitro activity against the parasitant stage of Nippostrongylus brasiliensis nih.govcapes.gov.brevitachem.com. These studies indicate that chamigrene derivatives can possess anthelmintic effects.

Insect Repellent Activities

This compound has been identified as a constituent in plant essential oils that exhibit insect repellent activities. For instance, this compound was found in the essential oil of Pallenis spinosa, a plant native to the Mediterranean basin that has been used for insect pest control researchgate.net. Additionally, this compound was identified as a component in the headspace volatiles of Ocimum tenuiforum, which demonstrated significant repellency against mosquitoes researchgate.net. Other plant oils containing this compound have also been evaluated for insect repellent properties usda.govms-editions.cl.

Future Research Directions and Translational Perspectives

Development of More Efficient and Stereoselective Synthetic Routes

Future research should prioritize the development of more streamlined and efficient synthetic routes. This includes exploring novel catalytic enantioselective Diels-Alder reactions, as demonstrated in recent work that successfully employed imidodiphosphorimidate catalysts to construct enantiopure spirocyclanes, leading to the synthesis of (+)-β-chamigrene acs.orgnih.gov. Further investigation into asymmetric catalysis, cascade reactions, and organocatalytic approaches could significantly reduce the number of synthetic steps and improve stereochemical control, making beta-chamigrene and its analogs more accessible for further study and potential applications. The development of greener synthetic methods, utilizing milder conditions and reducing waste, will also be a key focus mdpi.com.

Elucidation of Novel Biosynthetic Enzymes and Pathways

Understanding the natural biosynthesis of this compound is critical for both its sustainable sourcing and for potential biotechnological production. This compound is derived from farnesyl diphosphate (B83284) (FPP) through the action of sesquiterpene synthases (STSs) kegg.jpgenome.jpgenome.jpuniprot.org. While specific enzymes responsible for this compound formation have been identified, such as this compound synthase (EC 4.2.3.78) in Arabidopsis thaliana, the complete picture of its biosynthesis in various natural sources, particularly in marine algae like Laurencia, remains to be fully elucidated kegg.jpgenome.jpgenome.jpuniprot.org.

Future research should focus on identifying and characterizing novel biosynthetic enzymes and pathways in different organisms. This includes employing genomic and transcriptomic approaches to discover new sesquiterpene synthase genes and studying their substrate specificities and catalytic mechanisms researchgate.netnih.gov. Investigating the role of post-translational modifications and cofactor requirements (e.g., Mg²⁺) for these enzymes could provide deeper insights into their regulation and activity uniprot.org. Comparative studies across different species known to produce this compound could reveal variations in biosynthetic machinery and highlight unique enzymatic strategies.

Comprehensive Investigation of Ecological Roles and Chemical Ecology

The ecological functions of this compound in its natural environment are not yet fully understood. While it is found in various plants and marine organisms, its specific roles in defense, signaling, or inter-organismal interactions require further investigation researchgate.netmdpi.comnih.gov. In marine algae, such as Laurencia, halogenated sesquiterpenes, including chamigrenes, are often hypothesized to play roles in chemical defense against herbivores or pathogens researchgate.netnih.govresearchgate.net. In terrestrial plants, sesquiterpenes can act as attractants for pollinators, repellents for herbivores, or signaling molecules in response to stress mdpi.comnih.gov.

Comprehensive studies are needed to explore these potential ecological roles. This could involve investigating this compound's efficacy as an antifeedant, its impact on microbial communities associated with its host organisms, or its role in plant-herbivore-predator tritrophic interactions researchgate.netmdpi.comnih.gov. Chemical ecology studies examining the induction of this compound production under specific environmental conditions or stress factors would also be valuable. Understanding these ecological roles could provide insights into its evolutionary significance and potential applications, such as in pest control or as a natural defense compound.

Advanced Mechanistic Studies on Biological Activities

This compound has demonstrated a range of promising biological activities, including antibacterial, cytotoxic, antioxidant, and anti-inflammatory properties genome.jpnih.govresearchgate.netthieme-connect.comcymitquimica.com. However, the precise molecular mechanisms underlying these activities are often not fully elucidated. For instance, while its cytotoxic effects against various cancer cell lines are documented, the specific cellular pathways targeted (e.g., apoptosis induction, cell cycle arrest) require detailed mechanistic investigation genome.jpresearchgate.netthieme-connect.com. Similarly, the mechanisms by which this compound exerts its antibacterial or anti-inflammatory effects at a molecular level are areas that warrant further in-depth study.

Future research should employ advanced biochemical and cellular assays to unravel these mechanisms. This includes investigating its interactions with specific cellular targets, enzymes, or signaling pathways. Studies utilizing omics technologies (e.g., transcriptomics, proteomics, metabolomics) in response to this compound treatment could provide a systems-level understanding of its cellular effects genome.jpnih.gov. Investigating structure-activity relationships by comparing the activities of this compound with its derivatives could also shed light on the key structural features responsible for its biological effects.

Exploration of this compound as a Scaffold for Novel Bioactive Compounds

The unique spirocyclic structure of this compound, characterized by its spiro[5.5]undecane core and quaternary stereocenters, makes it an attractive scaffold for the development of novel bioactive compounds mdpi.comresearchgate.netwikipedia.org. The extensive diversity of chamigrene derivatives isolated from natural sources, many of which are halogenated and exhibit potent biological activities, highlights the structural versatility of this class of compounds mdpi.comnih.govresearchgate.netresearchgate.net.

Future research should focus on exploring this compound as a template for medicinal chemistry efforts. This involves synthesizing a library of this compound analogs with modifications at various positions, particularly those that are synthetically accessible or are sites of natural functionalization (e.g., halogenation, oxidation). Screening these synthetic derivatives for enhanced or novel biological activities, such as improved antimicrobial potency, broader cytotoxic spectrum, or new therapeutic applications, could lead to the discovery of valuable drug leads. Computational modeling and structure-based drug design can guide the rational modification of the this compound scaffold to optimize its interaction with biological targets.

Integration of Omics Technologies (e.g., Proteomics) in Biosynthesis Studies

The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools for understanding complex biological processes like natural product biosynthesis researchgate.netnih.govjipb.net. For this compound, these approaches can accelerate the discovery of biosynthetic genes, enzymes, and pathways, as well as elucidate regulatory mechanisms. For instance, proteomic analysis can identify key enzymes involved in sesquiterpene metabolism under different conditions, while genomic and transcriptomic data can reveal the genetic basis for STS diversity genome.jpnih.gov.

Future research should leverage multi-omics strategies to gain a comprehensive understanding of this compound biosynthesis. This could involve analyzing the transcriptomes and proteomes of organisms known to produce this compound under varying environmental stimuli to identify differentially expressed genes and proteins involved in its production. Metabolomic profiling can complement these studies by quantifying the levels of this compound and its precursors or related metabolites. Integrating these datasets can help build predictive models for sesquiterpene biosynthesis and facilitate the identification of novel enzymes and pathways, ultimately aiding in the engineering of microbial or plant systems for enhanced production.

Compound Name List

β-Chamigrene

α-Chamigrene

Scopariol

(+)-3-(Z)-Bromomethylidene-10β-bromo-β-chamigrene

(-)-3-(E)-Bromomethylidene-10β-bromo-β-chamigrene

(+)-(10S)-10-Bromo-β-chamigrene

10-bromo-β-chamigrene

2,10-dibromo-3-chloro-β-chamigrene

(-)-10 alpha-bromo-9 beta-hydroxy-alpha-chamigrene

(+)-(10S)-10-bromo-β-chamigrene

Gomerones A–C

Laurencenone C

Dactylone

10-epi-dactylone

Aplydactone

8-epi-isoaplydactone

β-Bisabolene

α-Farnesene

β-Farnesene

α-Barbatene

β-Elemene

α-Zingiberene

γ-Muurolene

ar-Curcumene

Amorpha-4,7(11)-diene

β-Selinene

Germacrene D

δ-Selinene

α-Zingiberene

Bicyclogermacrene

α-Muurolene

β-Himachalene

α-Cedrene

β-Cedrene

Cuparene

Cedrol

α-Duprazianene

α-Himachalene

β-Caryophyllene

Widdrol

α-Bisabolol

β-funebrene

Longifolene

α-trans-Bergamotene

β-Curcumene

γ-Gurjunene

α-Copene

δ-Cadinene

Cyclosativene

Longipinene

Vestitenone

Cadinene

Cadinadiene-1,4

Calamenene

α-Gurjunene

Isoledene

α-Cubebene

α-Himachalene

β-Himachalene

β-Sesquiphellandrene

α-Amorphene

β-Bisabolene

Ledene oxide

Farnesol

α-Ylangene

Cycloelatanene A

Cycloelatanene B

Rigidol

Trichodiene

Spirovetivanes

Omphalane

Acoranes

Deoxyprepacifenol

Spirolaurenone

Laurokamin A

Laurokamin B

Laurokamin C

Nidocene

Obtusane

(-)-(10R)-bromo-a-chamigrene

Deschloroelatol

Echinosulfonic acids A-D

Echinosulfone A

Gomerane

Q & A

Q. What are the key spectroscopic markers for identifying beta-Chamigrene in natural product extracts?

this compound (C₁₅H₂₄) can be identified via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR). Key NMR signals include the spirocyclic carbon at δ 45-50 ppm (¹³C) and characteristic methylene protons (δ 4.8-5.2 ppm, ¹H). Cross-validation with reference data (e.g., CAS 18431-82-8) and retention indices in GC-MS is critical for unambiguous identification .

Q. How can researchers optimize the extraction yield of this compound from plant sources?

Steam distillation or solvent extraction (e.g., hexane or dichloromethane) are common methods. Variables to optimize include temperature (avoiding degradation above 100°C), solvent polarity, and extraction duration. Purity can be enhanced via fractional distillation or preparative GC, though enantiomeric separation may require chiral columns .

Q. What experimental protocols are recommended for characterizing this compound’s physical properties?

Report density (0.89 g/cm³), boiling point (273.2°C), and vapor pressure (0.00969 mmHg at 25°C) using standardized methods (e.g., ASTM D4052 for density). Elemental analysis and optical rotation ([α]D) should be included for new synthetic batches to confirm enantiomeric composition .

Advanced Research Questions

Q. What strategies resolve conflicting NMR data in this compound derivatives?

Contradictions in NMR assignments may arise from conformational flexibility or impurities. Use 2D NMR (HSQC, HMBC) to verify connectivity, and compare with computational models (e.g., DFT-based chemical shift predictions). Replicate synthesis under inert conditions to rule out oxidation artifacts .

Q. How can enantiomeric purity of this compound be assessed, and what challenges arise in chiral separation?

Chiral GC or HPLC with columns like Cyclodextrin-based phases can separate enantiomers. Challenges include low resolution due to structural similarity and thermal instability during analysis. Validate purity via polarimetry and ensure synthetic routes avoid racemization (e.g., using enantioselective catalysts) .

Q. What methodologies address discrepancies in reported bioactivity studies of this compound?

Contradictory bioactivity data (e.g., antimicrobial vs. inactive results) may stem from differences in enantiomer ratios or assay conditions. Standardize enantiomeric composition (e.g., ≥90% purity) and use cell-based assays with positive controls. Include full spectral data in supplementary materials for reproducibility .

Q. How should researchers design experiments to investigate this compound’s biosynthetic pathways?

Use isotopic labeling (¹³C-glucose) in plant cultures to trace precursor incorporation. Combine metabolomics (LC-MS) with gene silencing (RNAi) to identify key enzymes. Cross-reference with genomic databases for terpene synthase homologs .

Methodological Guidance

Q. What are best practices for reporting this compound synthesis in publications?

Follow Beilstein Journal guidelines: describe reaction conditions (solvents, catalysts), yields (prioritize isolated yields over chromatographic estimates), and characterization data (NMR, HRMS). For known compounds, cite prior synthesis protocols; for new derivatives, provide elemental analysis .

Q. How can computational tools enhance this compound research?

Molecular docking (AutoDock Vina) predicts binding affinity to biological targets. Quantum mechanical calculations (Gaussian) model spectroscopic properties. Validate predictions with experimental data and disclose software parameters in methods sections .

Q. What criteria should guide hypothesis formulation for this compound’s ecological roles?

Apply FINER criteria: Ensure hypotheses are Feasible (e.g., testable via GC-MS of plant volatiles), Novel (addressing gaps in terpene ecology), and Relevant (linking to pest resistance or pollinator attraction). Use PICO frameworks to structure comparative studies .

Data Analysis and Reproducibility

Q. How should researchers handle variability in this compound yields across replicate experiments?

Conduct statistical power analysis to determine sample size adequacy. Use ANOVA to identify significant variables (e.g., temperature, catalyst loading). Report confidence intervals and raw data in supplementary files .

Q. What steps ensure reproducibility of this compound bioassays?

Pre-register protocols (e.g., on Open Science Framework), use authenticated cell lines, and include internal standards (e.g., thymol for antimicrobial assays). Share spectra and chromatograms via public repositories (Figshare, Zenodo) .

Visualization and Reporting

Q. How should this compound’s structure be illustrated to meet journal standards?

Use ChemDraw for 2D structures, ensuring bond angles and stereochemistry (wedge/dash) align with IUPAC conventions. Avoid overcrowding figures; prioritize clarity over aesthetic complexity. For TOC graphics, highlight the spirocyclic motif .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.